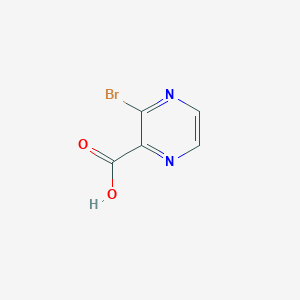

3-Bromopyrazine-2-carboxylic acid

Description

Properties

IUPAC Name |

3-bromopyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2O2/c6-4-3(5(9)10)7-1-2-8-4/h1-2H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBDCBKTUEZPSNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10622737 | |

| Record name | 3-Bromopyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937669-80-2 | |

| Record name | 3-Bromopyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physical Properties of 3-Bromopyrazine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-Bromopyrazine-2-carboxylic acid. The information is intended to support research, synthesis, and drug development activities by providing key data points and standardized experimental methodologies.

Core Physical and Chemical Properties

This compound, a halogenated heterocyclic compound, serves as a valuable building block in organic synthesis. Its physical characteristics are crucial for determining appropriate reaction conditions, purification methods, and storage protocols.

Data Summary

| Property | Value | Source(s) |

| CAS Number | 937669-80-2 | [1][2][3] |

| Molecular Formula | C₅H₃BrN₂O₂ | [1][2] |

| Molecular Weight | 202.99 g/mol | [2] |

| Physical Form | Solid | [1] |

| Density | 1.940 ± 0.06 g/cm³ (at 20°C) | [2] |

| Melting Point | Data not available. Isomeric compounds like 6-Bromopyridine-2-carboxylic acid and 2-Bromopyridine-3-carboxylic acid melt in the 192-203°C range.[4][5] | |

| Boiling Point | Data not available. Likely to decompose at high temperatures. | |

| Purity (Typical) | ≥ 97% | [1] |

| Solubility | No specific data available. Similar compounds are sparingly soluble in DMSO, methanol, and water.[6] | |

| pKa | Data not available. | |

| Storage Conditions | Store at 2-8°C under an inert atmosphere. | [1] |

Experimental Protocols

Detailed methodologies for determining key physical properties are outlined below. These represent standard laboratory procedures applicable to this compound.

Determination of Melting Point (Capillary Method)

The melting point is a critical indicator of purity for a solid compound.[7][8] A sharp melting range typically signifies a high degree of purity.[8]

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital instrument)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Heating medium (e.g., paraffin oil)

Procedure:

-

Sample Preparation: A small amount of the this compound is finely crushed into a powder using a mortar and pestle.[9][10]

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample until a small amount of the compound (1-2 mm in height) is packed into the sealed end.[10]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in the melting point apparatus.[9]

-

Heating: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, especially when approaching the expected melting temperature.[11]

-

Observation: The temperature at which the solid first begins to liquefy (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.[10] The melting point is reported as the range T1-T2.

Caption: Workflow for Melting Point Determination.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

The pKa value is essential for understanding the ionization state of the molecule at different pH levels, which is critical in drug development for predicting absorption and distribution.

Apparatus:

-

pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

-

Standardized basic titrant (e.g., 0.1 M NaOH)

Procedure:

-

Solution Preparation: A precise weight of this compound is dissolved in a known volume of deionized water. Gentle warming may be required to aid dissolution, followed by cooling to room temperature.[12]

-

Calibration: The pH meter is calibrated using standard buffer solutions (e.g., pH 4, 7, and 10).[13]

-

Titration: The acid solution is placed in a beaker with a magnetic stir bar. The calibrated pH electrode is immersed in the solution. The standardized NaOH solution is added incrementally from the burette.[13]

-

Data Collection: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.

-

Analysis: A titration curve is generated by plotting pH versus the volume of NaOH added. The equivalence point is the point of steepest inflection on the curve. The volume of titrant at the half-equivalence point is determined. According to the Henderson-Hasselbalch equation, the pH at this half-equivalence point is equal to the pKa of the acid.[12][14]

References

- 1. This compound | 937669-80-2 [sigmaaldrich.com]

- 2. Pharmaceutical and chemical intermediates,CAS#:937669-80-2,3-溴吡嗪-2-羧酸,this compound [en.chemfish.com]

- 3. This compound | 937669-80-2 [chemicalbook.com]

- 4. 2-Bromopyridine-3-carboxylic acid 97 35905-85-2 [sigmaaldrich.com]

- 5. 2-溴吡啶-3-甲酸 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 6. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 7. pennwest.edu [pennwest.edu]

- 8. Class 11 Chemistry Determination Of Melting Point Experiment [vedantu.com]

- 9. scribd.com [scribd.com]

- 10. byjus.com [byjus.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. web.williams.edu [web.williams.edu]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. pubs.acs.org [pubs.acs.org]

3-Bromopyrazine-2-carboxylic acid chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromopyrazine-2-carboxylic acid is a halogenated derivative of pyrazine-2-carboxylic acid. The pyrazine ring is a core structure in various biologically active molecules and approved pharmaceuticals. The introduction of a bromine atom and a carboxylic acid group to the pyrazine scaffold offers a versatile platform for further chemical modifications, making it a valuable building block in medicinal chemistry and drug discovery. This document provides a comprehensive overview of its chemical structure, properties, and synthesis, tailored for professionals in the research and development sector.

Chemical Structure and IUPAC Name

The chemical structure of this compound is characterized by a pyrazine ring substituted with a bromine atom at the 3-position and a carboxylic acid group at the 2-position.

IUPAC Name: this compound

Chemical Structure:

(Image source: Sigma-Aldrich)

Physicochemical Properties

Quantitative data for this compound is limited in publicly available literature. The following table summarizes the available information. It is important to note that some properties for the related but distinct compound, 3-bromopyridine-2-carboxylic acid, are often misattributed to this compound and are included here for clarity and to highlight the data gap.

| Property | Value for this compound | Value for 3-Bromopyridine-2-carboxylic acid (for comparison) | Reference |

| CAS Number | 937669-80-2 | 30683-23-9 | |

| Molecular Formula | C₅H₃BrN₂O₂ | C₆H₄BrNO₂ | |

| Molecular Weight | 202.99 g/mol | 202.01 g/mol | |

| Physical Form | Solid | Solid | |

| Purity | 97% | 97% | |

| Melting Point | Not available | 141-144 °C | |

| Boiling Point | Not available | 315.7±27.0 °C (Predicted) | |

| Solubility | Not available | Not available | |

| InChI Key | OBDCBKTUEZPSNQ-UHFFFAOYSA-N | KBDIRPOTVAODSA-UHFFFAOYSA-N |

Experimental Protocols

While a direct synthesis protocol is unavailable, a related procedure for the synthesis of N-substituted 3-aminopyrazine-2-carboxamides from 3-aminopyrazine-2-carboxylic acid provides insight into the reactivity of the parent molecule.

Example of a Related Synthesis: General Procedure for the Synthesis of N-substituted 3-aminopyrazine-2-carboxamides

This procedure involves the activation of the carboxylic acid group of 3-aminopyrazine-2-carboxylic acid followed by amidation.

-

Activation of the Carboxylic Acid: 3-aminopyrazine-2-carboxylic acid (1.0 equivalent) is treated with 1,1'-carbonyldiimidazole (CDI) (1.3 equivalents) in anhydrous dimethyl sulfoxide (DMSO). The reaction mixture is allowed to react for 5-10 minutes until the evolution of CO₂ gas ceases.[1]

-

Amide Bond Formation: The corresponding amine (1.5 equivalents) is then added to the reaction mixture. The reaction is facilitated by microwave irradiation at 120 °C for 30 minutes.[1]

This protocol highlights a common method for modifying the carboxylic acid group on the pyrazine ring, which could be adapted for other synthetic transformations.

Logical Relationships in Synthesis

The synthesis of derivatives from a pyrazine carboxylic acid core often follows a logical workflow. The following diagram illustrates a generalized pathway for the synthesis of pyrazine-2-carboxamide derivatives, which could be conceptually applied to this compound.

References

3-Bromopyrazine-2-carboxylic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromopyrazine-2-carboxylic acid, a key building block in medicinal chemistry and drug discovery. This document outlines its chemical properties, synthesis, and potential applications, with a focus on experimental data and methodologies.

Core Compound Data

This compound is a substituted pyrazine derivative. Its unique structural features make it a valuable intermediate for the synthesis of complex heterocyclic molecules with potential biological activity.

| Parameter | Value | Source |

| CAS Number | 937669-80-2 | [1] |

| Molecular Formula | C₅H₃BrN₂O₂ | [1] |

| Molecular Weight | 202.99 g/mol | Calculated |

| Synonyms | 3-bromo-2-pyrazinecarboxylic acid | [1] |

| Physical Form | Solid | [1] |

| Storage Temperature | 2-8°C under an inert atmosphere | [1] |

Synthesis and Reactivity

While specific, detailed synthesis protocols for this compound are not extensively documented in readily available literature, its structure suggests that it can be synthesized through methods analogous to those used for other brominated heterocyclic carboxylic acids. A plausible synthetic approach would involve the bromination of a suitable pyrazine-2-carboxylic acid precursor. The Hell-Volhard-Zelinskii reaction, a common method for the α-bromination of carboxylic acids, could potentially be adapted for this purpose, although this has not been explicitly reported.

The reactivity of this compound is characterized by the presence of the bromine atom and the carboxylic acid functional group. The bromine atom can participate in various cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of diverse substituents at the 3-position of the pyrazine ring. The carboxylic acid group can be readily converted into esters, amides, and other derivatives, providing a handle for further molecular elaboration.

Applications in Drug Discovery and Medicinal Chemistry

Pyrazine-containing compounds are of significant interest in drug discovery due to their presence in numerous biologically active molecules. The pyrazine scaffold is a key component of several approved drugs. This compound serves as a versatile starting material for the synthesis of novel compounds with potential therapeutic applications.

Derivatives of pyrazine-2-carboxamide, which can be synthesized from pyrazine-2-carboxylic acids, have shown a range of biological activities, including antibacterial and enzymatic inhibition. For instance, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide and its derivatives have been synthesized and evaluated for their antibacterial activities against clinically isolated XDR S. typhi and as alkaline phosphatase inhibitors.

Experimental Protocols

General Procedure for the Synthesis of N-Aryl Pyrazine-2-Carboxamides:

This protocol describes the coupling of a pyrazine-2-carboxylic acid with an aniline derivative.

-

Materials: Pyrazine-2-carboxylic acid, 4-bromo-3-methyl aniline, N,N'-Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Dichloromethane (DCM).

-

Procedure:

-

To a solution of pyrazine-2-carboxylic acid (1.0 eq) and 4-bromo-3-methyl aniline (1.0 eq) in DCM, DMAP (0.2 eq) is added.

-

The reaction mixture is cooled to 0°C.

-

DCC (1.1 eq) is added to the cooled mixture.

-

The reaction is allowed to proceed, and the formation of the amide is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up to isolate the desired N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide.

-

Logical Workflow for Synthesis and Derivatization

The following diagram illustrates a logical workflow for the synthesis and subsequent derivatization of pyrazine-2-carboxylic acid derivatives, a process for which this compound would be a valuable starting material.

Caption: Synthetic workflow for N-Aryl Pyrazine-2-Carboxamide.

References

An In-depth Technical Guide to the Synthesis of 3-Bromopyrazine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Bromopyrazine-2-carboxylic acid from pyrazine-2-carboxylic acid. Due to the electron-deficient nature of the pyrazine ring, direct electrophilic bromination presents a significant challenge, often requiring harsh conditions and leading to a mixture of products. This document outlines a plausible and effective synthetic strategy, including a detailed experimental protocol, data presentation, and workflow visualizations to support researchers in this synthetic endeavor.

Introduction

This compound is a valuable building block in medicinal chemistry and drug development. The presence of the bromine atom at the 3-position provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the synthesis of a diverse range of pyrazine-based compounds with potential therapeutic applications. The carboxylic acid moiety offers a site for amide bond formation and other modifications. This guide focuses on a targeted approach to achieving this specific isomer from the readily available starting material, pyrazine-2-carboxylic acid.

Synthetic Approach: Electrophilic Bromination

The proposed synthesis involves the direct electrophilic bromination of pyrazine-2-carboxylic acid. The pyrazine ring is inherently electron-deficient, making it less susceptible to electrophilic attack compared to benzene or other electron-rich aromatic systems. The carboxylic acid group is an electron-withdrawing group, further deactivating the ring. However, the nitrogen atoms in the pyrazine ring can be protonated under strongly acidic conditions, which can influence the regioselectivity of the bromination.

The key to a successful synthesis lies in the choice of brominating agent and reaction conditions to favor the formation of the 3-bromo isomer over other potential isomers.

Detailed Experimental Protocol

This protocol is a synthesized procedure based on established methods for the bromination of similar heterocyclic compounds. Researchers should consider this a starting point and may need to optimize conditions for their specific setup.

Materials:

-

Pyrazine-2-carboxylic acid

-

Bromine (Br₂)

-

Fuming Sulfuric Acid (Oleum, 20% SO₃)

-

Sodium bisulfite (NaHSO₃)

-

Dichloromethane (CH₂Cl₂)

-

Deionized water

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser with a gas outlet to a scrubbing solution (e.g., sodium thiosulfate solution)

-

Magnetic stirrer with heating mantle

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean and dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a thermometer, add pyrazine-2-carboxylic acid (1.0 eq).

-

Acidification: Carefully add fuming sulfuric acid (20% oleum, 5-10 volumes) to the flask while cooling in an ice bath. Stir the mixture until all the solid has dissolved.

-

Bromination: From the dropping funnel, add a solution of bromine (1.1 eq) in a small amount of fuming sulfuric acid dropwise to the reaction mixture at 0-5 °C over a period of 30-60 minutes.

-

Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction time can vary from 4 to 24 hours.

-

Quenching: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

Work-up: A precipitate of the crude product should form. If bromine color persists, add a saturated solution of sodium bisulfite dropwise until the color disappears.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with cold deionized water until the filtrate is neutral.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to yield pure this compound.

-

Drying: Dry the purified product under vacuum.

Data Presentation

The following tables summarize the key quantitative data for the starting material and the final product.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |

| Pyrazine-2-carboxylic acid | C₅H₄N₂O₂ | 124.10 | White to off-white crystalline powder | 225-229 |

| This compound | C₅H₃BrN₂O₂ | 203.00 | Off-white to pale yellow solid | 168-172 |

Table 2: Reaction Parameters and Expected Outcome

| Parameter | Value |

| Reactants | |

| Pyrazine-2-carboxylic acid | 1.0 eq |

| Bromine (Br₂) | 1.1 eq |

| Fuming Sulfuric Acid (20% Oleum) | 5-10 vol |

| Reaction Conditions | |

| Temperature | 80-100 °C |

| Time | 4-24 h |

| Expected Outcome | |

| Theoretical Yield | Based on starting material |

| Expected Yield | 40-60% (subject to optimization) |

Visualizations

Diagram 1: Reaction Scheme

Caption: Synthetic route for this compound.

Diagram 2: Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Safety Considerations

-

Bromine (Br₂): Highly toxic, corrosive, and a strong oxidizing agent. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a bromine spill kit readily available.

-

Fuming Sulfuric Acid (Oleum): Extremely corrosive and reacts violently with water. Handle with extreme care in a fume hood, using appropriate PPE.

-

The reaction generates hydrogen bromide (HBr) gas, which is corrosive and toxic. Ensure the reaction setup is properly vented to a scrubbing solution.

Conclusion

The synthesis of this compound from pyrazine-2-carboxylic acid is a challenging but achievable transformation. The protocol provided in this guide offers a solid foundation for researchers. Optimization of reaction parameters such as temperature, reaction time, and the ratio of reagents may be necessary to maximize the yield and purity of the desired product. Careful adherence to safety protocols is paramount when handling the hazardous materials involved in this synthesis. This guide aims to empower researchers and drug development professionals with the necessary information to successfully synthesize this important chemical intermediate.

3-Bromopyrazine-2-carboxylic acid synthesis from 3-aminopyrazine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-bromopyrazine-2-carboxylic acid from its precursor, 3-aminopyrazine-2-carboxylic acid. The core of this transformation lies in the Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of aryl amines into aryl halides. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, and a visualization of the synthetic workflow.

Introduction

This compound is a valuable building block in medicinal chemistry and drug development. Its synthesis from the readily available 3-aminopyrazine-2-carboxylic acid is a key step in the creation of more complex molecules with potential therapeutic applications. The primary method for this conversion is the Sandmeyer reaction, a two-step process that first involves the diazotization of the primary aromatic amine, followed by the displacement of the diazonium group with a bromide ion, catalyzed by a copper(I) salt.[1][2]

The reaction proceeds via the formation of a diazonium salt intermediate from the reaction of the amino group with nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid.[3] This intermediate is then treated with a copper(I) bromide solution, which facilitates the substitution of the diazonium group with a bromine atom, releasing nitrogen gas.[2] Careful control of reaction conditions, particularly temperature during the diazotization step, is crucial to prevent the premature decomposition of the diazonium salt.[1]

Reaction Scheme and Mechanism

The overall transformation can be depicted as follows:

Scheme 1: Synthesis of this compound

Caption: Overall reaction scheme for the synthesis.

The reaction mechanism involves two key stages:

-

Diazotization: The primary amino group of 3-aminopyrazine-2-carboxylic acid reacts with nitrous acid (formed from sodium nitrite and hydrobromic acid) to form a pyrazine-2-carboxylic acid diazonium bromide intermediate. This reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

-

Sandmeyer Reaction: The diazonium salt is then introduced to a solution of copper(I) bromide. The copper(I) catalyst facilitates a single electron transfer to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas. The aryl radical then abstracts a bromine atom from the copper(II) bromide complex, yielding the final product, this compound, and regenerating the copper(I) catalyst.

Experimental Protocol

The following is a generalized experimental protocol based on standard Sandmeyer reaction procedures.

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |

| 3-Aminopyrazine-2-carboxylic acid | ≥98% | Sigma-Aldrich |

| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | Sigma-Aldrich |

| Hydrobromic Acid (HBr) | 48% aqueous solution | Sigma-Aldrich |

| Copper(I) Bromide (CuBr) | ≥98% | Sigma-Aldrich |

| Deionized Water | N/A | N/A |

| Ethyl Acetate | ACS Grade | Fisher Scientific |

| Sodium Sulfate (anhydrous) | ACS Grade | Fisher Scientific |

3.2. Procedure

Step 1: Diazotization of 3-Aminopyrazine-2-carboxylic Acid

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, suspend 3-aminopyrazine-2-carboxylic acid (1.0 equivalent) in a 48% aqueous solution of hydrobromic acid (HBr).

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Dissolve sodium nitrite (NaNO₂, 1.1 equivalents) in deionized water and add it dropwise to the cooled suspension via the dropping funnel. Maintain the temperature of the reaction mixture below 5 °C throughout the addition.

-

After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Reaction

-

In a separate beaker, prepare a solution of copper(I) bromide (CuBr, 1.2 equivalents) in 48% aqueous hydrobromic acid.

-

Slowly add the cold diazonium salt solution from Step 1 to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

-

Combine the organic extracts and wash them with brine (saturated aqueous sodium chloride solution).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to yield the pure product.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis. Please note that actual yields may vary depending on the specific reaction scale and conditions.

| Parameter | Expected Value |

| Molar Mass ( g/mol ) | 203.00 |

| Appearance | Off-white to pale yellow solid |

| Melting Point (°C) | ~155-160 |

| Yield (%) | 60-80% |

| Purity (%) | >95% (after recrystallization) |

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Experimental workflow for the synthesis.

Conclusion

The Sandmeyer reaction provides an effective and reliable method for the synthesis of this compound from 3-aminopyrazine-2-carboxylic acid. This technical guide offers a detailed framework for researchers and professionals in the field of drug development to perform this important transformation. Adherence to the outlined experimental procedures and careful control of reaction parameters are essential for achieving high yields and purity of the final product.

References

- 1. 3-Bromo-2-pyrazinecarboxylic Acid Manufacturer & Supplier in China | CAS 62941-18-8 | Properties, Applications, Safety Data [pipzine-chem.com]

- 2. DE1238478B - Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives - Google Patents [patents.google.com]

- 3. Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity [mdpi.com]

3-Bromopyrazine-2-carboxylic acid starting material for organic synthesis

An In-depth Technical Guide to 3-Bromopyrazine-2-carboxylic Acid as a Starting Material for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of this compound

In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the selection of a starting material is a critical decision that dictates the efficiency and versatility of a synthetic route. This compound has emerged as a highly strategic building block due to its unique trifecta of structural features: an electron-deficient pyrazine core, a versatile carboxylic acid handle, and a readily functionalized carbon-bromine bond. This guide provides a comprehensive overview of its properties, reactivity, and field-proven applications, offering researchers the insights needed to leverage this powerful molecule in their synthetic endeavors.

The pyrazine ring, an isomer of diazine, is a common motif in biologically active compounds and functional materials. The presence of two nitrogen atoms renders the ring electron-deficient, influencing the reactivity of its substituents. The adjacent carboxylic acid and bromine atom on this compound are not merely passive functional groups; they are active participants in a wide array of chemical transformations, offering two orthogonal sites for molecular elaboration. This inherent duality allows for the systematic and controlled construction of complex molecular architectures, making it an invaluable tool for generating libraries of novel compounds in drug discovery and for designing bespoke ligands in materials science.

Physicochemical Properties and Safe Handling

A thorough understanding of a reagent's properties and safety profile is the foundation of any successful experimental work. Below is a summary of the key characteristics of this compound.

Table 1: Physicochemical Data

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 937669-80-2 | [1][2] |

| Molecular Formula | C₅H₃BrN₂O₂ | [1] |

| Molecular Weight | 202.99 g/mol | [1] |

| Appearance | Solid | [2] |

| Purity | Typically ≥97% | [1][2] |

| Storage | Inert atmosphere, 2-8°C |[1][2] |

Safety and Handling

This compound is classified with the GHS07 pictogram, indicating that it can be a health hazard.[2] Researchers must adhere to standard laboratory safety protocols when handling this compound.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Measures: Always handle in a well-ventilated area or fume hood.[3][4] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][6] Avoid inhalation of dust and direct contact with skin and eyes.[3][5]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[3] If on skin, wash with plenty of soap and water.[3] If inhaled, move the person to fresh air.[3] If swallowed, call a poison center or doctor if you feel unwell.[5]

Core Reactivity: A Duality of Function

The synthetic utility of this compound stems from its two distinct reactive centers. The strategic application of these sites allows for sequential or tandem functionalization, providing a logical pathway to complex target molecules.

-

The Carboxylic Acid (Position 2): This group is a classic handle for forming amide, ester, and other acyl derivatives. In medicinal chemistry, amide bond formation is one of the most frequently used reactions to connect molecular fragments and build peptide-like structures.[7][8] The reactivity of the carboxylic acid can be enhanced by converting it into a more active intermediate, such as an acyl chloride or an active ester, which then readily reacts with nucleophiles like amines.[7][9]

-

The Carbon-Bromine Bond (Position 3): The C-Br bond on the electron-deficient pyrazine ring is an ideal site for transition metal-catalyzed cross-coupling reactions.[10] The Suzuki-Miyaura coupling, in particular, is a robust and widely used method for forming C-C bonds between sp²-hybridized carbons.[11][12] This reaction enables the introduction of a vast array of aryl and heteroaryl substituents at this position, dramatically increasing molecular complexity.

Key Synthetic Transformations: Protocols and Mechanistic Insights

Amide Bond Formation: Crafting Bioactive Scaffolds

Pyrazine carboxamides are prevalent structures in pharmacologically active molecules, known for their roles as antitubercular and antibacterial agents.[13] The amide functional group is stable and acts as a hydrogen bond donor and acceptor, contributing to target binding. The general process involves activating the carboxylic acid to make it more susceptible to nucleophilic attack by an amine.

This protocol is adapted from a procedure used for synthesizing N-aryl pyrazine carboxamides.[14]

-

Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., Argon), dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM).

-

Addition of Amine and Catalyst: Add the desired primary or secondary amine (1.0 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1-0.2 eq).

-

Cooling: Cool the reaction mixture to 0°C using an ice bath while stirring. This step is crucial to control the exothermic reaction upon adding the coupling agent and to minimize side reactions.

-

Addition of Coupling Agent: Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) in DCM to the cooled mixture. DCC is the activating agent that converts the carboxylic acid into a highly reactive O-acylisourea intermediate.[7] DMAP acts as a nucleophilic catalyst, forming an even more reactive acyl-pyridinium species, which accelerates the reaction.

-

Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.

-

Workup and Purification: Upon completion, the dicyclohexylurea (DCU) byproduct precipitates as a white solid and can be removed by filtration. The filtrate is then washed sequentially with a weak acid (e.g., 1M HCl) to remove excess amine and DMAP, followed by a weak base (e.g., sat. NaHCO₃), and finally brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Suzuki-Miyaura Cross-Coupling: Building Molecular Complexity

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with exceptional reliability and functional group tolerance.[11] For this compound, this reaction provides a powerful method to introduce diverse aromatic and heteroaromatic moieties, which is a common strategy in drug design to explore structure-activity relationships (SAR).

This protocol is based on established methods for the arylation of bromo-heterocycles.[14][15]

-

Reaction Setup: In a dry Schlenk tube equipped with a magnetic stir bar, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a base such as K₃PO₄ or CsF (2.0-3.0 eq), and the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3-5 mol%). The choice of base is critical; it activates the boronic acid to facilitate transmetalation.[11]

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 10:1 ratio). The water is essential for the catalytic cycle, particularly for the hydrolysis of the boronic acid and subsequent transmetalation.

-

Inert Atmosphere: Purge the reaction vessel with an inert gas (Argon or Nitrogen) for several minutes to remove oxygen, which can deactivate the Pd(0) catalyst.

-

Heating: Heat the reaction mixture to 80-100°C and stir for 4-24 hours. The reaction should be monitored by TLC or LC-MS to track the consumption of the starting material.

-

Workup and Purification: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The resulting crude product is purified via flash column chromatography to yield the desired coupled product.

Conclusion: A Versatile and Indispensable Synthetic Tool

This compound stands out as a premier starting material for chemical synthesis due to its dual-handle reactivity. The ability to perform selective transformations at either the carboxylic acid group or the carbon-bromine bond provides chemists with a logical and efficient platform for creating diverse and complex molecules. Its application in forming bioactive pyrazine carboxamides and elaborate bi-heteroaryl systems underscores its importance in accelerating research and development, particularly in the quest for novel therapeutics and advanced materials. By understanding its fundamental reactivity and employing validated protocols, researchers can unlock the full synthetic potential of this exceptional building block.

References

- 1. This compound - Lead Sciences [lead-sciences.com]

- 2. This compound | 937669-80-2 [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. hepatochem.com [hepatochem.com]

- 8. growingscience.com [growingscience.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. nbinno.com [nbinno.com]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation [html.rhhz.net]

An In-depth Technical Guide to 3-Bromopyrazine-2-carboxylic Acid Derivatives and Analogues for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 3-bromopyrazine-2-carboxylic acid derivatives and their structurally related analogues. The pyrazine core is a key scaffold in medicinal chemistry, and its derivatives have shown promise in a range of therapeutic areas, including antimycobacterial, antibacterial, and anticancer applications. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of synthetic workflows and biological pathways to serve as a valuable resource for researchers in the field.

While the primary focus is on the this compound core, this guide also extensively covers its analogues, such as chloro-, amino-, and alkyl-substituted pyrazine-2-carboxylic acid derivatives, for which a greater body of research is currently available.

I. Synthesis of Pyrazine-2-Carboxamide Derivatives

The most common derivatives of pyrazine-2-carboxylic acids are amides, which are typically synthesized through the coupling of the carboxylic acid with a variety of amines. The following sections detail the common synthetic routes.

Amide Coupling via Acyl Chlorides

A widely used method for the synthesis of pyrazine-2-carboxamides involves the conversion of the parent carboxylic acid to a more reactive acyl chloride, followed by reaction with an appropriate aniline or amine.

Experimental Protocol: General Synthesis of N-Aryl-pyrazine-2-carboxamides

A mixture of the starting pyrazine-2-carboxylic acid (e.g., 6-chloropyrazine-2-carboxylic acid, 0.05 mol) and thionyl chloride (5.5 mL, 75 mmol) in a dry solvent such as benzene or toluene (20 mL) is refluxed for approximately 1 hour. Excess thionyl chloride is subsequently removed by evaporation under reduced pressure, often with co-evaporation with the dry solvent. The resulting crude acyl chloride is then dissolved in a dry solvent like acetone (50 mL) and added dropwise to a stirred solution of the desired substituted aniline (50 mmol) in dry pyridine (50 mL) at room temperature. The reaction mixture is then poured into cold water (200 mL), and the crude amide product is collected by filtration and recrystallized from a suitable solvent system, such as aqueous ethanol.

Amide Coupling using Coupling Agents

Direct coupling of the carboxylic acid with an amine can be achieved using various coupling agents, such as N,N'-Dicyclohexylcarbodiimide (DCC) with 4-Dimethylaminopyridine (DMAP) as a catalyst, or 1,1'-Carbonyldiimidazole (CDI).

Experimental Protocol: Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide using DCC/DMAP [1]

To a 100 mL Schlenk flask equipped with a magnetic stirrer, pyrazine-2-carboxylic acid (1.0 eq, 10 mmol), dichloromethane (DCM, 50 mL), 4-bromo-3-methyl aniline (1.0 eq, 10 mmol), and DMAP (0.2 eq, 20 mol%) are added.[1] The reaction mixture is cooled to 0 °C in an ice bath with continuous stirring. Once the temperature reaches 0 °C, DCC (1.1 eq, 11 mmol) is added, and the flask is placed under an inert atmosphere.[1] The ice bath is then removed, and the reaction is allowed to proceed.

Experimental Protocol: Synthesis of 3-Amino-N-substituted-pyrazine-2-carboxamides using CDI

The starting 3-aminopyrazine-2-carboxylic acid (200 mg; 1.44 mmol) is treated with 1,1'-carbonyldiimidazole (CDI; 303 mg; 1.88 mmol; 1.3 equiv) in anhydrous dimethyl sulfoxide (DMSO; 2 mL) in a microwave-safe reaction tube. The mixture is allowed to react for 5–10 minutes until the evolution of CO2 gas ceases. Subsequently, the corresponding alkylamine, aniline, or benzylamine (2.15 mmol, 1.5 equiv) is added. The amide bond formation is then carried out in a microwave reactor at 120 °C for 30 minutes with a power of 100 W.

Suzuki Cross-Coupling for Further Derivatization

The bromine atom on the pyrazine ring serves as a handle for further functionalization through palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This allows for the introduction of various aryl and heteroaryl substituents.

Experimental Protocol: General Procedure for Suzuki Coupling of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide

In a dried Schlenk tube equipped with a stirrer, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (1.0 equiv, 1 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 equiv., 5 mol%), potassium phosphate (K3PO4) (2.0 equiv., 2 mmol), and the desired aryl boronic acid (1.0 equiv, 1 mmol) are combined. A 10:1 mixture of 1,4-dioxane and water (8.25 mL) is added under an inert argon atmosphere. The reaction mixture is then heated to 90 °C for 24 hours and monitored by thin-layer chromatography (TLC).

II. Biological Activities of Pyrazine-2-carboxylic Acid Derivatives

Derivatives of pyrazine-2-carboxylic acid and its analogues have been investigated for a variety of biological activities, as summarized in the tables below.

Antimycobacterial Activity

Many pyrazine-2-carboxamide derivatives have been evaluated for their activity against Mycobacterium tuberculosis and other mycobacterial species.

| Compound/Derivative Class | Target Organism | Activity | Reference |

| 5-tert-Butyl-6-chloro-N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | MIC = 3.13 µg/mL | [2] |

| 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid | M. tuberculosis | 72% inhibition | [3] |

| 6-chloro-N-[4-(4-fluorophenyl)thiazol-2-yl]pyrazine-2-carboxamide | M. tuberculosis, M. kansasii, M. avium | MIC = 0.78 µg/mL | [1] |

| 3-(hexylamino)-N-methyl-pyrazine-2-carboxamide | M. tuberculosis H37Rv | MIC = 25 µg/mL | |

| 3-(heptylamino)-N-methyl-pyrazine-2-carboxamide | M. tuberculosis H37Rv | MIC = 25 µg/mL | |

| 3-(octylamino)-N-methyl-pyrazine-2-carboxamide | M. tuberculosis H37Rv | MIC = 25 µg/mL | |

| 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | MIC = 12.5 µg/mL | [4] |

Antibacterial and Antifungal Activities

Select derivatives have also been screened for broader antibacterial and antifungal properties.

| Compound | Target Organism | Activity | Reference |

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative 5d | XDR S. typhi | MIC = 6.25 mg/mL | [1] |

| N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide | Trichophyton mentagrophytes | MIC = 62.5 µmol/mL | [2] |

| 3-methylphenyl amides of 6-chloro- and 5-tert-butyl-6-chloro-pyrazine-2-carboxylic acid | Various fungal strains | Poor activity (MIC = 31.25-500 µmol·dm-3) | [3] |

Enzyme Inhibition and Other Activities

The therapeutic potential of these compounds extends to enzyme inhibition and other biological effects.

| Compound/Derivative Class | Target Enzyme/Activity | Activity | Reference |

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative 5d | Alkaline Phosphatase | IC50 = 1.469 ± 0.02 µM | [1] |

| (3,5-bis-trifluoromethylphenyl)amide of 6-chloropyrazine-2-carboxylic acid | Inhibition of oxygen evolution rate in spinach chloroplasts | IC50 = 0.026 mmol·dm-3 | [3] |

| 3-Amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives | FGFR inhibitors | Potent antitumor activity in multiple cancer cell lines |

III. Visualizing Synthetic and Biological Pathways

Synthetic Workflow for Pyrazine-2-Carboxamides

The following diagram illustrates a general workflow for the synthesis of pyrazine-2-carboxamide derivatives, highlighting the key reaction steps.

References

- 1. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]

- 2. sphinxsai.com [sphinxsai.com]

- 3. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Pyrazine Carboxylic Acid Derivatives: A Technical Guide

Abstract: Pyrazine carboxylic acid and its derivatives represent a versatile class of heterocyclic compounds with significant and diverse biological activities. This technical guide provides an in-depth analysis of the core biological functions, mechanisms of action, and quantitative activity data for key derivatives, including the cornerstone anti-tuberculosis agent Pyrazinamide (PZA) and the diuretic Amiloride. The guide details experimental protocols for assessing biological activity and utilizes pathway and workflow diagrams to illustrate complex molecular interactions and experimental designs. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a consolidated resource on the medicinal chemistry of pyrazine carboxylic acid derivatives.

Introduction to Pyrazine Carboxylic Acid Derivatives

Pyrazine, a six-membered nitrogen-containing heterocyclic ring, serves as a crucial scaffold in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, diuretic, and antioxidant activities.[1][3][4] The carboxylic acid functional group, particularly at the 2-position of the pyrazine ring, provides a key handle for synthetic modification, allowing for the creation of diverse libraries of amides, esters, and other analogs.[5][6] This structural versatility has led to the development of several clinically important drugs and a multitude of compounds with promising therapeutic potential.[7][8] This guide will focus on the most prominent examples, their mechanisms, and the experimental framework used to evaluate them.

Key Derivatives and Biological Activities

Pyrazinamide (PZA): A Front-Line Anti-Tuberculosis Agent

Pyrazinamide (pyrazine-2-carboxamide) is a synthetic nicotinamide analog that has been a first-line drug for treating Mycobacterium tuberculosis (Mtb) for decades.[9][10] Its primary importance lies in its potent sterilizing activity against semi-dormant mycobacteria residing in acidic environments, which is critical for shortening the duration of tuberculosis therapy.[11][12][13]

PZA is a prodrug that requires bioactivation within the mycobacterium.[9][14] The mechanism involves several key steps, starting with passive diffusion into the Mtb bacillus.

-

Activation: Inside the bacterium, the enzyme pyrazinamidase (PZase), encoded by the pncA gene, converts PZA into its active form, pyrazinoic acid (POA).[11] Mutations in the pncA gene are the primary cause of PZA resistance.[12]

-

Efflux and Protonation: POA is then pumped out of the cell by an efflux system.[14] In the acidic extracellular environment of a tuberculous granuloma (pH 5.0-5.5), POA becomes protonated (HPOA).[9]

-

Re-entry and Disruption: The protonated, more lipophilic HPOA readily diffuses back into the neutral cytoplasm of the bacillus and accumulates, as it deprotonates back to POA and becomes trapped.[9][14] The accumulation of POA is believed to have several downstream effects:

-

Cytoplasmic Acidification: The release of protons upon deprotonation of HPOA disrupts the internal pH of the bacterium.[14]

-

Membrane Disruption: High concentrations of POA are thought to disrupt membrane potential and inhibit membrane transport functions.[15]

-

Target Inhibition: While the exact target remains debated, proposed mechanisms include the inhibition of fatty acid synthase I (FAS-I), which is essential for mycolic acid synthesis, interference with coenzyme A biosynthesis by targeting the PanD enzyme, and inhibition of trans-translation by binding to the ribosomal protein RpsA.[9][11][12]

-

The activity of PZA is highly dependent on pH.[16] Standard susceptibility testing is often performed in acidic media to mimic the in vivo environment.

| Compound | Organism | pH | MIC (μg/mL) | Notes |

| Pyrazinamide | M. tuberculosis | 5.5 | 25 | High activity in acidic conditions.[16] |

| Pyrazinamide | M. tuberculosis | 6.0 | 100 | Activity decreases as pH increases.[16] |

| Pyrazinamide | M. tuberculosis | 6.8 | 200 | Some activity observed even at neutral pH in specific minimal media.[16] |

| Pyrazinamide | M. tuberculosis | 7.0-8.5 | >800 | Generally considered inactive at neutral to alkaline pH in standard media.[16] |

| N-(2-morpholinoethyl)pyrazine-2-carboxamide (1f) | M. tuberculosis H37Rv | Not Specified | 8.0 | A synthesized derivative with potent activity.[17] |

This protocol is based on established methods for determining the Minimum Inhibitory Concentration (MIC) of PZA.[16]

-

Media Preparation: Prepare PZA-S1 minimal medium or Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase), adjusting the final pH to the desired level (e.g., pH 5.5-6.0) using sterile HCl.

-

Drug Dilution: Prepare a stock solution of PZA in sterile distilled water. Perform serial two-fold dilutions in the prepared broth in a 96-well microtiter plate to achieve a range of final concentrations (e.g., from 800 μg/mL down to 6.25 μg/mL).

-

Inoculum Preparation: Culture M. tuberculosis (e.g., H37Ra or clinical isolates) on 7H11 agar. Scrape colonies and suspend them in broth containing glass beads. Vortex to create a homogenous suspension and allow clumps to settle. Adjust the supernatant to a 0.5 McFarland turbidity standard. Dilute this suspension 1:20 in the test medium.

-

Inoculation: Add 100 μL of the final diluted inoculum to each well of the microtiter plate containing 100 μL of the drug dilutions. Include a drug-free well for a growth control and an uninoculated well for a sterility control.

-

Incubation: Seal the plate and incubate at 37°C for 7-14 days.

-

MIC Determination: The MIC is defined as the lowest concentration of PZA that completely inhibits visible growth of the mycobacteria. Results can be read visually or by using a colorimetric indicator like resazurin.

Amiloride: A Potassium-Sparing Diuretic

Amiloride is a pyrazine-carbonyl-guanidine derivative used clinically to treat hypertension and congestive heart failure.[18][19] Its primary function is to spare potassium while promoting the excretion of sodium and water.[20]

Amiloride acts on the late distal convoluted tubules and collecting ducts of the kidney's nephrons.[19] Its mechanism is a direct blockade of the Epithelial Sodium Channel (ENaC).[20]

-

ENaC Blockade: Amiloride directly binds to and blocks the pore of the ENaC on the apical membrane of the principal cells in the collecting duct.[20]

-

Inhibition of Na+ Reabsorption: This blockade prevents sodium ions (Na+) from being reabsorbed from the tubular fluid back into the bloodstream.[19]

-

Diuresis: As more Na+ remains in the tubule, water is retained via osmosis, leading to increased urine output (diuresis) and a reduction in blood volume and pressure.[19]

-

Potassium Sparing: The reabsorption of Na+ through ENaC creates a negative electrical potential in the tubular lumen, which drives the secretion of potassium ions (K+) into the urine. By blocking Na+ entry, Amiloride reduces this negative potential, thereby decreasing the driving force for K+ secretion and "sparing" it from excretion.[19]

Amiloride and its derivatives have been studied for their effects on various ion channels. The IC50 value represents the concentration required to inhibit 50% of the channel's activity.

| Compound | Target Channel | IC50 (μM) | Notes |

| Amiloride | Epithelial Sodium Channel (ENaC) | ~0.1 | Potent blockade of the primary target.[20] |

| Amiloride | Cardiac KATP Channels | 102 | Moderate blocking activity.[21] |

| 2',4'-dichlorobenzamil (DCB) | Cardiac KATP Channels | 1.80 | Derivative with significantly higher potency on KATP channels.[21] |

| 5-(N-ethyl-N-isopropyl)amiloride (EIPA) | Cardiac KATP Channels | 2.14 | Derivative with significantly higher potency on KATP channels.[21] |

| 5-(N-ethyl-N-isopropyl)amiloride (EIPA) | Na+/K(+)-ATPase | ~10 (Ki) | Competes with cation binding sites.[22] |

This technique is used to measure the activity of single ion channels, such as the KATP channels mentioned above, and assess the blocking effect of compounds.[21]

-

Cell Preparation: Isolate cardiomyocytes or use a cell line (e.g., HEK293) expressing the recombinant channel of interest (e.g., Kir6.2/SUR2A subunits for the cardiac KATP channel).

-

Pipette Preparation: Fabricate a glass micropipette with a tip diameter of ~1-2 μm. Fill the pipette with a solution mimicking the extracellular fluid, containing the ion that passes through the channel (e.g., K+).

-

Seal Formation: Bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the membrane patch.

-

Patch Excision: Retract the pipette to excise the patch of membrane, with the intracellular side now facing the bath solution (the "inside-out" configuration).

-

Data Acquisition: Apply a voltage clamp across the membrane patch and record the ionic currents flowing through the channel(s) in the patch. KATP channels are typically activated by lowering the ATP concentration in the bath solution.

-

Drug Application: Perfuse the bath solution with known concentrations of the test compound (e.g., Amiloride or its derivatives).

-

Analysis: Measure the reduction in channel current at each drug concentration. Plot the percentage of inhibition against the drug concentration and fit the data to a dose-response curve to determine the IC50 value.

Other Synthetic Derivatives: A Spectrum of Activity

Modifying the core pyrazine-2-carboxylic acid structure has yielded compounds with a wide range of biological activities beyond anti-tuberculosis and diuretic effects.

| Compound Class | Activity | Organism/Cell Line | Quantitative Data | Reference |

| Pyrazine-piperazine derivatives | Antibacterial | P. aeruginosa | MIC = 25 µg/mL | [3] |

| Pyrazine-piperazine derivatives | Antifungal | C. albicans | MIC = 3.125 µg/mL | [3] |

| Substituted pyrazine-2-carboxamides | Antitubercular | M. tuberculosis | 72% Inhibition | [5][10] |

| Chalcone-pyrazine derivatives | Anticancer | A549 (Lung Cancer) | IC50 = 0.045 µM | [8] |

| Chalcone-pyrazine derivatives | Anticancer | MCF-7 (Breast Cancer) | IC50 = 0.012 µM | [8] |

| Substituted pyrazine-2-carboxamides | Photosynthesis Inhibition | Spinach Chloroplasts | IC50 = 0.063 mmol/dm³ | [10] |

General Synthesis of Pyrazine Carboxylic Acid Amides

A common and straightforward method for generating diverse libraries of pyrazine carboxylic acid derivatives is through the amidation of the corresponding acid.[17]

Conclusion

The pyrazine carboxylic acid scaffold is a remarkably fruitful platform for drug discovery. The clinical success of pyrazinamide and amiloride highlights the therapeutic potential embedded in this simple heterocyclic core. Modern synthetic efforts continue to produce derivatives with potent and varied biological activities, ranging from highly effective anti-mycobacterial and anticancer agents to specific ion channel modulators. The ability to systematically modify the structure allows for fine-tuning of properties like lipophilicity and target affinity, which are crucial for developing next-generation therapeutics. Future research will likely focus on optimizing these derivatives to enhance potency, improve safety profiles, and overcome mechanisms of drug resistance.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. rjpbcs.com [rjpbcs.com]

- 4. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. mdpi.com [mdpi.com]

- 8. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrazinamide - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. Mechanism of action of Pyrazinamide_Chemicalbook [chemicalbook.com]

- 12. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. tandfonline.com [tandfonline.com]

- 15. Mode of action of pyrazinamide: disruption of Mycobacterium tuberculosis membrane transport and energetics by pyrazinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Activity of Pyrazinamide against Mycobacterium tuberculosis at Neutral pH in PZA-S1 Minimal Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Amiloride: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. What is Amiloride Hydrochloride used for? [synapse.patsnap.com]

- 20. Amiloride - Wikipedia [en.wikipedia.org]

- 21. Amiloride derivatives are potent blockers of KATP channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Structure-activity relations of amiloride derivatives, acting as antagonists of cation binding on Na+/K(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: 3-Bromopyrazine-2-carboxylic Acid in Modern Medicinal Chemistry

For Immediate Release

In the landscape of drug discovery and development, the identification and utilization of versatile chemical scaffolds are paramount to the design of novel therapeutic agents. 3-Bromopyrazine-2-carboxylic acid has emerged as a privileged starting material and a core structural motif in medicinal chemistry, offering a synthetically tractable platform for the generation of a diverse array of biologically active molecules. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this compound, focusing on its role in the synthesis of potent enzyme inhibitors and antimicrobial agents.

Core Attributes and Synthetic Utility

This compound possesses a unique combination of structural features that make it an attractive building block for medicinal chemists. The pyrazine ring, a nitrogen-containing heterocycle, is a common feature in many approved drugs, often imparting favorable pharmacokinetic properties. The presence of a carboxylic acid group provides a convenient handle for amide bond formation, a cornerstone reaction in the synthesis of compound libraries. Furthermore, the bromine atom at the 3-position serves as a versatile functional group for carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling, enabling the introduction of a wide range of aryl and heteroaryl substituents. This trifecta of functionalities allows for extensive structural diversification, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

A general workflow for the derivatization of this compound typically involves two key synthetic transformations: amide coupling and Suzuki-Miyaura cross-coupling.

Applications in the Development of Novel Therapeutic Agents

Derivatives of this compound have demonstrated significant potential in various therapeutic areas, particularly as antimicrobial agents and enzyme inhibitors.

Antimicrobial Activity

The emergence of extensively drug-resistant (XDR) pathogens presents a critical global health challenge, necessitating the development of new antibacterial agents.[1] Researchers have successfully synthesized a series of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives and evaluated their efficacy against XDR Salmonella Typhi.[1] One of the most promising compounds from this series, 5d , exhibited potent antibacterial activity.[1]

| Compound | Target Organism | MIC (mg/mL) | Inhibition Zone (mm) |

| 5d | XDR S. Typhi | 6.25 | 17 |

Table 1: Antibacterial Activity of Compound 5d against XDR S. Typhi.[1]

The proposed mechanism of action for these compounds involves the inhibition of essential bacterial enzymes. Molecular docking studies have suggested that these derivatives can bind to the active site of DNA gyrase, an enzyme crucial for bacterial DNA replication.[1]

Enzyme Inhibition: Alkaline Phosphatase

Alkaline phosphatases are a group of enzymes involved in various physiological processes, and their dysregulation has been implicated in several diseases. The synthesized N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives were also screened for their inhibitory activity against alkaline phosphatase.[1] Compound 5d emerged as a potent inhibitor of this enzyme.[1]

| Compound | Target Enzyme | IC50 (µM) |

| 5d | Alkaline Phosphatase | 1.469 ± 0.02 |

Table 2: Alkaline Phosphatase Inhibitory Activity of Compound 5d.[1]

The inhibition of alkaline phosphatase by these pyrazine-based compounds highlights their potential for therapeutic applications beyond infectious diseases.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of scientific research. The following are key experimental protocols for the synthesis and biological evaluation of this compound derivatives.

Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide[1]

-

Amide Coupling: To a solution of pyrazine-2-carboxylic acid (1.0 eq) and 4-bromo-3-methyl aniline (1.0 eq) in dichloromethane (DCM), 4-dimethylaminopyridine (DMAP) (0.2 eq) is added.

-

The reaction mixture is cooled to 0 °C, and N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) is added.

-

The reaction is allowed to warm to room temperature and stirred until completion, monitored by thin-layer chromatography (TLC).

-

The resulting N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide is isolated and purified.

Suzuki-Miyaura Cross-Coupling[1]

-

In a reaction vessel, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (1.0 eq), the desired aryl boronic acid (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium phosphate (K₃PO₄) (2.0 eq) are combined.

-

A 10:1 mixture of 1,4-dioxane and water is added, and the reaction is heated to 90 °C for 24 hours under an inert atmosphere.

-

Reaction progress is monitored by TLC.

-

Upon completion, the product is isolated and purified by column chromatography.

In Vitro Antibacterial Activity Assay (Agar Well Diffusion Method)[1]

-

Bacterial cultures of XDR S. Typhi are prepared and standardized.

-

The bacterial suspension is uniformly spread on Mueller-Hinton agar plates.

-

Wells are created in the agar, and a specific concentration of the test compound (e.g., 5d) is added to each well.

-

The plates are incubated, and the diameter of the zone of inhibition around each well is measured to determine antibacterial activity.

Minimum Inhibitory Concentration (MIC) Determination[1]

-

A serial dilution of the test compound is prepared in a liquid growth medium in a microtiter plate.

-

A standardized inoculum of the test organism is added to each well.

-

The plate is incubated, and the MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Alkaline Phosphatase Inhibition Assay[1]

-

The assay is performed in a 96-well plate containing a buffer solution, the alkaline phosphatase enzyme, and the test compound at various concentrations.

-

The reaction is initiated by the addition of a substrate (e.g., p-nitrophenyl phosphate).

-

The absorbance is measured spectrophotometrically to determine the rate of the enzymatic reaction.

-

The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.

Conclusion

This compound stands as a valuable and versatile scaffold in the field of medicinal chemistry. Its synthetic accessibility and the ability to introduce diverse functionalities through established chemical transformations make it an ideal starting point for the development of novel therapeutic agents. The demonstrated efficacy of its derivatives as potent antimicrobial agents and enzyme inhibitors underscores the significant potential of this chemical entity in addressing unmet medical needs. Further exploration of the chemical space around the this compound core is warranted and holds promise for the discovery of next-generation drugs.

References

The Versatile Building Block: A Technical Guide to 3-Bromopyrazine-2-carboxylic Acid in Novel Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromopyrazine-2-carboxylic acid has emerged as a crucial scaffold in medicinal chemistry and materials science. Its unique electronic and structural features make it an ideal starting point for the synthesis of a diverse range of novel compounds with significant biological activities. This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound, with a focus on its role in the development of kinase inhibitors and other therapeutic agents. Detailed experimental protocols, comprehensive data tables, and illustrative diagrams of reaction mechanisms and signaling pathways are presented to facilitate its use in research and development.

Introduction

The pyrazine ring is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs. The introduction of a bromine atom and a carboxylic acid group at the 2 and 3 positions, respectively, of the pyrazine ring creates a highly versatile building block. The bromine atom serves as a handle for various cross-coupling reactions, enabling the introduction of diverse substituents, while the carboxylic acid moiety allows for amide bond formation and other modifications. This guide will explore the potential of this compound as a key intermediate for the generation of compound libraries for high-throughput screening and lead optimization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 937669-80-2 | [1] |

| Molecular Formula | C₅H₃BrN₂O₂ | [1] |

| Molecular Weight | 202.01 g/mol | [2] |

| Appearance | Solid | [1] |

| Purity | 97% | [1] |

| Storage Temperature | 2-8°C, under inert atmosphere | [1] |

Synthesis of this compound

3.1. Proposed Synthesis of 3-Aminopyrazine-2-carboxylic Acid

The synthesis of the precursor, 3-aminopyrazine-2-carboxylic acid, can be achieved through the alkaline hydrolysis of lumazine.

3.2. Proposed Bromination of 3-Aminopyrazine-2-carboxylic Acid

The conversion of the amino group to a bromine atom can be accomplished via a Sandmeyer reaction. This involves the diazotization of the amino group with a nitrite source in the presence of a strong acid, followed by the introduction of bromide ions, typically from a copper(I) bromide salt.

Key Reactions of this compound Derivatives

The bromine atom on the pyrazine ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of aryl, vinyl, and alkynyl groups. The carboxylic acid can be readily converted to amides, esters, and other derivatives.

4.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the pyrazine core and various aryl or vinyl boronic acids or esters.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A mixture of the 3-bromopyrazine-2-carboxamide derivative (1.0 eq), the corresponding boronic acid or boronate ester (1.2-1.5 eq), a palladium catalyst such as Pd(dppf)Cl₂–CH₂Cl₂ (0.05-0.1 eq), and a base like Na₂CO₃ or K₂CO₃ (2.0-3.0 eq) is prepared in a suitable solvent system, typically a mixture of 1,4-dioxane and water (4:1 v/v).[3] The reaction mixture is degassed and heated under an inert atmosphere at 80-100 °C for 6-12 hours.[3] After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

4.2. Sonogashira Coupling

The Sonogashira coupling enables the introduction of terminal alkynes at the 3-position of the pyrazine ring, leading to the formation of alkynylpyrazine derivatives.

Experimental Protocol: General Procedure for Sonogashira Coupling

To a solution of the 3-bromopyrazine derivative (1.0 eq) and a terminal alkyne (1.2-1.5 eq) in a suitable solvent such as triethylamine or a mixture of DMF and triethylamine, a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.02-0.05 eq) and a copper(I) co-catalyst such as CuI (0.05-0.1 eq) are added. The reaction mixture is degassed and stirred at room temperature or heated to 50-100 °C under an inert atmosphere until the starting material is consumed, as monitored by TLC. The reaction is then quenched with an aqueous solution of ammonium chloride and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.

4.3. Amide Bond Formation

The carboxylic acid group of this compound can be readily converted to a wide range of amides using standard peptide coupling reagents.

Experimental Protocol: General Procedure for Amide Bond Formation

To a solution of this compound (1.0 eq) in a suitable solvent like DMF or DCM, a coupling agent such as HATU (1.1 eq) and a base like DIPEA (2.0 eq) are added. The mixture is stirred for a few minutes before the addition of the desired amine (1.0-1.2 eq). The reaction is stirred at room temperature overnight. The solvent is then removed under reduced pressure, and the residue is partitioned between an organic solvent and water. The organic layer is washed with an acidic solution, a basic solution, and brine, then dried and concentrated. The crude amide is purified by chromatography or recrystallization.

Applications in Drug Discovery

Derivatives of this compound have shown significant promise as biologically active agents, particularly in the field of oncology.

5.1. Kinase Inhibitors

Several derivatives of 3-aminopyrazine-2-carboxamide have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases that are often dysregulated in cancer.

FGFR Signaling Pathway

The binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain.[4][5] This initiates a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and migration.[4][5][6]

Quantitative Biological Data

The following table summarizes the in vitro activity of selected 3-aminopyrazine-2-carboxamide derivatives as FGFR inhibitors and their anti-proliferative effects on various cancer cell lines.

| Compound ID | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | NCI-H520 IC₅₀ (µM) | SNU-16 IC₅₀ (µM) | KMS-11 IC₅₀ (µM) | Reference |

| 18i | 1.8 | 0.9 | 1.1 | 26.69 | 1.88 | 3.02 | [3] |

5.2. Antimicrobial Agents

Derivatives of 3-aminopyrazine-2-carboxamides have also been investigated for their antimicrobial properties.

Quantitative Biological Data

The table below presents the minimum inhibitory concentrations (MIC) of selected 3-aminopyrazine-2-carboxamide derivatives against Mycobacterium tuberculosis.

| Compound ID | M. tuberculosis H37Rv MIC (µg/mL) | Reference |

| 17 | 12.5 | [7] |

Experimental Workflows

The general workflow for the synthesis and evaluation of novel compounds derived from this compound is depicted below.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with significant potential in drug discovery. Its ability to undergo a variety of chemical transformations allows for the creation of diverse molecular libraries. The demonstrated efficacy of its derivatives as kinase inhibitors highlights the importance of this scaffold in the development of targeted cancer therapies. This guide provides a comprehensive resource for researchers looking to utilize this compound in their synthetic and medicinal chemistry programs.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 3-Bromopyridine-2-carboxylic Acid | C6H4BrNO2 | CID 2050129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of 3-Bromopyrazine-2-carboxylic Acid in Organic Solvents

This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of 3-Bromopyrazine-2-carboxylic acid in organic solvents. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require a thorough understanding of this compound's solubility characteristics for applications ranging from reaction chemistry to formulation development.

Introduction to this compound: A Molecule of Interest